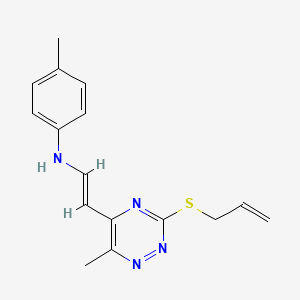

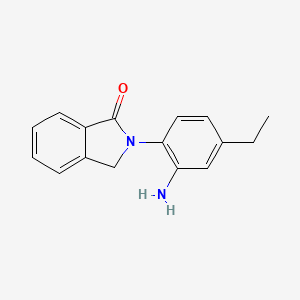

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-amino-4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one (2-(2-AEIP)-2,3-DHI) is an indole derivative that has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis Methods

A variety of derivatives of 2,3-dihydro-1H-isoindol-1-one have been synthesized through various methods:

- Sato et al. (1986) described a method for synthesizing 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones using a phase-transfer catalyst system, derived from 2-cyanobenzaldehyde and alkyl halides (Sato, Senzaki, Goto, & Saito, 1986).

- Milen et al. (2016) developed a synthesis for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates through a three-component reaction using propylphosphonic anhydride (T3P®) (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).

- Couture, Deniau, and Grandclaudon (1997) synthesized 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives through a one-pot reaction sequence (Couture, Deniau, & Grandclaudon, 1997).

Chemical Transformations and Reactions

- Bevk et al. (2001) prepared Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate and explored its reactions with various amines and hydrazines, leading to different substituted products (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).

- Jóźwiak et al. (2014) described the synthesis of phosphorylated isoindolinone derivatives, including diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates (Jóźwiak, Zagórski, Płotka, & Cal, 2014).

Biological Applications and Studies

- Claudi et al. (1996) synthesized derivatives of 2,3-dihydro-1H-indene and evaluated them as dopamine receptors ligands, indicating potential biological activities of similar structures (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).

- Liu et al. (1991) utilized derivatives of isoindole in capillary electrophoresis for ultrasensitive determination of primary amines, indicating its application in analytical chemistry (Liu, Hsieh, Wiesler, & Novotny, 1991).

Propiedades

IUPAC Name |

2-(2-amino-4-ethylphenyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-11-7-8-15(14(17)9-11)18-10-12-5-3-4-6-13(12)16(18)19/h3-9H,2,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZAMEJQZMUEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N2CC3=CC=CC=C3C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)

![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)

![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)

![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)